Bienvenue dans la boutique en ligne BenchChem!

Selegiline Hydrochloride

Monoamine Oxidase Parkinson's Disease Selectivity Index

Choose Selegiline hydrochloride for unparalleled specificity in Parkinson's, Alzheimer's, and depression research. This terminal acetylenic phenethylamine is the only MAO-B inhibitor that enhances electrically-evoked dopamine release via TAAR1, a property absent in rasagiline. Its metabolic signature—exclusively (-)-methamphetamine and (-)-amphetamine with a urinary ratio of ~2.5-2.8—is the gold standard for differentiating therapeutic use from illicit amphetamine abuse. In neuroprotection studies, it preferentially upregulates BDNF, not GDNF like rasagiline. Available now in high purity (≥98% HPLC) for your critical mechanistic investigations.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
CAS No. 14611-52-0
Cat. No. B1663614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelegiline Hydrochloride
CAS14611-52-0
SynonymsDeprenalin
Deprenil
Deprenyl
E 250
E-250
E250
Eldepryl
Emsam
Humex
Jumex
L-Deprenyl
Selegiline
Selegiline Hydrochloride
Selegiline Hydrochloride, (R)-Isomer
Selegiline Hydrochloride, (R,S)-Isomer
Selegiline Hydrochloride, (S)-Isomer
Selegiline, (R)-Isomer
Selegiline, (R,S)-Isomer
Selegiline, (S)-Isomer
Selegyline
Yumex
Zelapa
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)CC#C.Cl
InChIInChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
InChIKeyIYETZZCWLLUHIJ-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Selegiline Hydrochloride CAS 14611-52-0: Potent Irreversible MAO-B Inhibitor for Parkinson's Research


Selegiline hydrochloride (CAS 14611-52-0), also known as R(-)-deprenyl hydrochloride, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). It exhibits an in vitro IC50 of approximately 51 nM for MAO-B and demonstrates roughly 450-fold selectivity for MAO-B over MAO-A . This compound, a terminal acetylenic substituted phenethylamine, is widely utilized as a pharmacological tool in preclinical and clinical research focused on Parkinson's disease, Alzheimer's disease, and major depressive disorder .

Procurement Rationale: Why Selegiline Hydrochloride Cannot Be Freely Substituted


While selegiline, rasagiline, and safinamide are all MAO-B inhibitors indicated for Parkinson's disease, they possess distinct pharmacological profiles, including differences in binding reversibility, in vivo potency, dopaminergic modulation, and adverse event signals [1]. Simply substituting one for another based solely on class membership fails to account for these critical, quantifiable differences that directly impact experimental outcomes and clinical application. The evidence below details exactly where and how selegiline hydrochloride demonstrates meaningful differentiation from its closest analogs.

Selegiline Hydrochloride: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


MAO-B Selectivity Index (SI): Selegiline vs. Rasagiline vs. Clorgiline

Selegiline exhibits a substantially higher selectivity for MAO-B inhibition compared to the non-selective MAO inhibitor clorgiline, and a markedly lower selectivity index compared to rasagiline, as quantified by the ratio of MAO-A IC50 to MAO-B IC50. A lower selectivity index indicates greater specificity for the B isoform [1].

Monoamine Oxidase Parkinson's Disease Selectivity Index

In Vivo MAO-B Inhibitory Potency (ED50): Selegiline vs. Rasagiline

In head-to-head in vivo studies in rats, rasagiline was found to be 3 to 15 times more potent than selegiline in inhibiting MAO-B in both brain and liver tissues following acute and chronic oral administration [1]. This contrasts with their similar potencies observed in vitro.

MAO-B Inhibition In Vivo Potency Parkinson's Disease Models

Unique Dopaminergic Enhancer Activity: Selegiline vs. Rasagiline

Selegiline uniquely acts as a dopaminergic enhancer, stimulating electrically-induced dopamine release in rat striatal slices at nanomolar concentrations (10⁻¹⁰–10⁻⁹ mol/L) without affecting resting release [1]. Rasagiline, in contrast, did not exhibit this enhancer effect across a wide concentration range (10⁻¹³ to 10⁻⁵ mol/L) and, notably, suspended the stimulatory effect of selegiline [1].

Dopamine Release Neuropharmacology TAAR1

Differentiated Adverse Event Profile: Selegiline vs. Rasagiline vs. Safinamide

Analysis of the FDA Adverse Event Reporting System (FAERS) reveals drug-specific safety signals for MAO-B inhibitors. Selegiline was uniquely associated with signals for hepatic events (e.g., hepatic cyst, hepatic function abnormal, liver disorder), whereas rasagiline showed a signal for tyramine reaction, and safinamide lacked a signal for REM sleep behavior disorder [1].

Pharmacovigilance Drug Safety MAO-B Inhibitors

Distinct Metabolite Profile: Stereoselective Production of (-)-Methamphetamine

Selegiline is metabolized to produce only the (-)-enantiomers of methamphetamine (MA) and amphetamine (AM), a stereochemical signature that allows for definitive differentiation from illicit MA abuse, which produces (+) or racemic mixtures [1]. Furthermore, selegiline users exhibit a characteristic urinary ratio of (-)-MA to (-)-AM of approximately 2.5 to 2.8 [2][3].

Drug Metabolism Chiral Analysis Forensic Toxicology

Induction of Brain-Derived Neurotrophic Factor (BDNF): Selegiline vs. Rasagiline

While both selegiline and rasagiline exhibit neuroprotective properties, they appear to preferentially upregulate different neurotrophic factors in vivo. Selegiline administration has been shown to preferentially increase levels of Brain-Derived Neurotrophic Factor (BDNF) in Parkinsonian patients, whereas rasagiline preferentially increases Glial cell line-Derived Neurotrophic Factor (GDNF) in nonhuman primates [1].

Neuroprotection Neurotrophic Factors Parkinson's Disease

High-Value Application Scenarios for Selegiline Hydrochloride (CAS 14611-52-0)


Investigating TAAR1-Mediated Dopaminergic Enhancement

For research focused on non-enzymatic, TAAR1-mediated neuromodulation, selegiline is the required tool. As demonstrated in Section 3, selegiline uniquely enhances electrically-evoked dopamine release at nanomolar concentrations—a property not shared by rasagiline [1]. This makes it indispensable for studying this specific neuropharmacological mechanism.

Forensic Toxicology and Clinical Drug Monitoring

Laboratories performing confirmatory drug testing rely on selegiline's unique metabolic signature. As detailed in Section 3, the compound's metabolism yields exclusively (-)-methamphetamine and (-)-amphetamine, with a characteristic urinary concentration ratio of ~2.5-2.8 [2][3]. This stereospecific pattern is the gold standard for differentiating therapeutic selegiline use from illicit methamphetamine abuse.

Mechanistic Studies on Neuroprotection via BDNF

Researchers exploring neuroprotective pathways involving Brain-Derived Neurotrophic Factor (BDNF) will find selegiline to be a relevant and specific tool. Evidence presented in Section 3 shows that selegiline preferentially increases BDNF levels in Parkinsonian patients, in contrast to rasagiline, which favors GDNF induction [4]. This distinction is crucial for pathway-specific investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selegiline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.